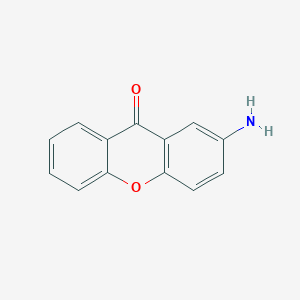

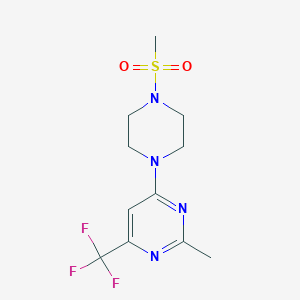

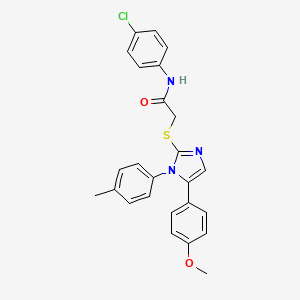

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nitrofuran derivatives has been explored in the context of developing therapeutic agents with anti-inflammatory and anti-tuberculosis properties. In one study, a series of 3-[5-nitro(furan/thiophene)-2-yl]-1-aryl-3-(5-aryl-1,3,4-oxadiazol-2-ylthio)prop-2-en-1-one derivatives were synthesized. These compounds were designed to act as dual inhibitors, targeting both inflammation and multidrug-resistant tuberculosis. The synthesis process involved creating sulfur cross-linked 1,3,4-oxadiazole-nitro(furan/thiophene)-propenones, which showed promising biological activity in vivo, particularly in reducing rat paw edema caused by inflammation .

Molecular Structure Analysis

The molecular structure of nitrofuran derivatives has been characterized using various spectroscopic techniques. For instance, the compound 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one was fully characterized by FT-IR, 1H, and 13C NMR spectroscopy. X-ray powder diffraction (XRPD) was used to investigate the crystal structure, revealing a triclinic space group with specific lattice parameters. Additionally, density functional theory (DFT) calculations were performed to complement the experimental findings and provide a theoretical analysis of the structure .

Chemical Reactions Analysis

The chemical reactivity of nitrofuran derivatives is influenced by their molecular structure, particularly the presence of functional groups such as oxadiazole and nitrofuran. These groups are crucial for the compounds' biological activity, as demonstrated by molecular docking studies. The docking results indicated that the oxadiazole and nitrofuran groups are key in forming hydrogen bonds with specific amino acid residues in the active sites of enzymes like COX1, COX2, 5-LOs, and InhA. These interactions are essential for the inhibitory effects of the compounds on inflammation and tuberculosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrofuran derivatives are closely related to their solid-state molecular structure and intermolecular interactions. Hirshfeld surface analysis and fingerprint plots were utilized to highlight the contribution of different intermolecular interactions. These analyses help in understanding the solid-state packing and the potential for hydrogen bonding, which are important for the stability and solubility of the compounds. The electrostatic potential map of the compounds also provided insights into the intermolecular contacts and the hydrogen bonding donor and acceptor potential, which are relevant for their biological activity and interaction with biological targets .

Scientific Research Applications

Nanoparticles and Nanocrystals Synthesis

Research has shown interest in the synthesis and characterization of nanoparticles and nanocrystals derived from complex organic compounds, such as nickel(II) complexes with specialized organic ligands. Such materials are synthesized and characterized using various spectroscopic and analytical techniques, with applications potentially extending to catalysis, material science, and drug delivery systems (Saeed et al., 2013).

Pharmacological Activities

Compounds with furanyl derivatives have been explored for their anti-inflammatory, antioxidative, and anti-diabetic properties in various in vitro models. These derivatives exhibit significant biological activities, suggesting their potential application in the development of new pharmacological agents (Makkar & Chakraborty, 2018).

Antimicrobial and Antioxidant Activities

The synthesis and investigation of compounds for antimicrobial and antioxidant activities have been a focus, with specific structures demonstrating potential as new antibacterial and antioxidative agents. These findings could lead to the development of new drugs and preservatives (Devi et al., 2010).

Organic Synthesis and Chemical Reactivity

Research into the synthesis and reactivity of organic compounds, including furan derivatives and nitrobenzamides, contributes to the development of new synthetic methodologies. These methodologies could be applied in the synthesis of complex organic molecules for various industrial and research applications (Wade et al., 2009).

Quality Control and Standardization

The development of quality control methods for promising compounds, including anticonvulsants, highlights the importance of analytical techniques in ensuring the purity and efficacy of pharmaceutical agents. Such research supports the standardization and safe application of new medicinal substances (Sych et al., 2018).

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-4,5-dimethoxy-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O9S/c1-30-14-6-8-15(9-7-14)34(28,29)21(18-5-4-10-33-18)13-23-22(25)16-11-19(31-2)20(32-3)12-17(16)24(26)27/h4-12,21H,13H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWQQSSPNFIREW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-4,5-dimethoxy-2-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2530630.png)

![5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2530631.png)

![2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2530633.png)

![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)

![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)

![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)